Lipophilicity Advantage: XLogP3 of 2.2 for DCAC vs. 1.0 for Cyclopropylacetonitrile Enhances Membrane Partitioning Potential
The computed partition coefficient (XLogP3) for 2,2-dicyclopropylacetonitrile (DCAC) is 2.2, which is approximately 1.2 log units higher than that of cyclopropylacetonitrile (CPA, XLogP3 = 1.0) [1]. This 1.2-log-unit increase represents a ~16-fold greater predicted partitioning into the organic phase, attributable to the presence of a second cyclopropyl ring rather than a single cyclopropyl substituent on the α-carbon [1]. The structurally related 2-amino-2,2-dicyclopropylacetonitrile exhibits a LogP of 0.76, approximately 1.4 log units lower than DCAC, reflecting the H-bond donor capacity of the amino group [2]. These differences are computed values using the XLogP3 algorithm and have not been verified experimentally for DCAC.
| Evidence Dimension | Lipophilicity (XLogP3, computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Cyclopropylacetonitrile (CPA): XLogP3 = 1.0; 2-Amino-2,2-dicyclopropylacetonitrile: LogP = 0.76 |
| Quantified Difference | ΔXLogP3 = +1.2 vs. CPA; ΔLogP = +1.44 vs. 2-amino congener |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); structural isomers compared under identical computational conditions |
Why This Matters
Higher lipophilicity often correlates with improved membrane permeability and blood-brain barrier penetration, making DCAC a preferred scaffold over CPA for CNS-targeted or membrane-permeable probe design when experimental validation confirms the prediction.
- [1] Kuujia.com. CAS No. 1096308-38-1: 2,2-Dicyclopropylacetonitrile – Computed Properties (XLogP3 = 2.2). https://www.kuujia.com/cas-1096308-38-1.html (accessed 2026-04-25). View Source
- [2] Chem-Space.com. 2-Amino-2,2-dicyclopropylacetonitrile: LogP = 0.76. https://chem-space.com (accessed 2026-04-25). View Source
